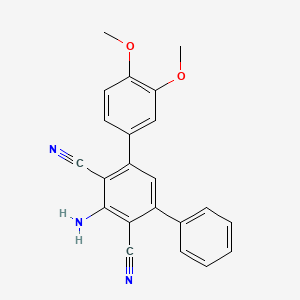

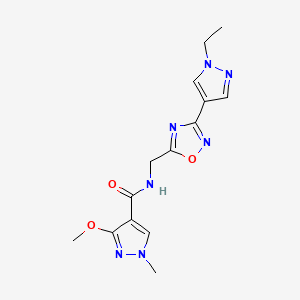

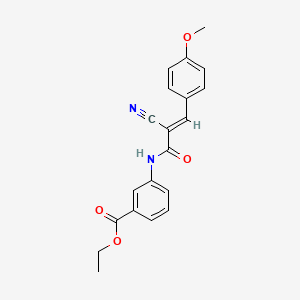

5'-Amino-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs) Synthesis

5’-Amino-3,4-dimethoxy-1,1’3’,1’‘-terphenyl-4’,6’-dicarbonitrile: serves as a linker for the synthesis of specific MOFs. One notable example is NOTT-101 , where this compound plays a crucial role in constructing the framework .

Peptide Derivatization

In peptide chemistry, 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile can be employed for derivatization. For instance, it reacts with amino acids, particularly D- and L-amino acids, in the presence of a condensing agent like (S)-(-)-1-(naphthyl)ethylamine (NEA) . This reaction leads to the formation of modified peptides with enhanced properties .

One-Pot Synthesis of 2-Azetidinones

The compound finds utility in organic synthesis. When combined with imines and carboxylic acids, 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile acts as an efficient reagent for the one-pot synthesis of 2-azetidinones under mild conditions .

Sublimation Thermodynamics

The enthalpy of sublimation (Δ_sub_H) of this compound is approximately 88 kJ/mol at a temperature of 308 K . Understanding its sublimation behavior is essential for various applications, including crystal growth and purification .

Gas Phase Thermochemistry

The gas-phase enthalpy of formation (Δ_f_H°) of 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile is approximately 5.2 kJ/mol . This information is valuable for modeling chemical reactions and predicting stability .

Chemical Synthesis

The compound can be synthesized by reacting cyanuric chloride with methanol in the presence of sodium bicarbonate . The resulting 2-chloro-4,6-dimethoxy-1,3,5-triazine serves as a precursor for 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile .

Propiedades

IUPAC Name |

2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-26-20-9-8-15(10-21(20)27-2)17-11-16(14-6-4-3-5-7-14)18(12-23)22(25)19(17)13-24/h3-11H,25H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWDDBQRJXGAIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Amino-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methylidene]-5-(furan-2-yl)cyclohexane-1,3-dione](/img/structure/B2739218.png)

![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2739219.png)

![3-phenethyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2739222.png)

![4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2739228.png)

![4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2739232.png)

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2739233.png)